
6-Bromoisoquinoline-3-carboxylic acid
Overview
Description
6-Bromoisoquinoline-3-carboxylic acid (CAS 1416713-22-8) is a brominated isoquinoline derivative with a carboxylic acid functional group at position 2. Its molecular formula is C₁₀H₆BrNO₂, with a molecular weight of 252.06 g/mol . This compound is typically stored at room temperature in a dry environment and exhibits hazards related to toxicity (H302, H332) and irritation (H315, H319, H335) . It serves as a key intermediate in medicinal chemistry, particularly in synthesizing heterocyclic compounds for drug discovery .
Preparation Methods
Multi-Step Synthesis from 3-Bromophenylacetonitrile (Tetrahydroisoquinoline Derivative Route)
A well-documented method (patented in China, CN103880745A) outlines a four-step synthesis to obtain 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a close structural analogue relevant to 6-Bromoisoquinoline-3-carboxylic acid, which can be adapted for the target compound:
Step | Reaction Type | Starting Material | Reagents & Conditions | Product | Notes |
---|---|---|---|---|---|
1 | Reduction | 3-Bromophenylacetonitrile | Raney nickel catalyst, H2 gas, methanol or ethanol solvent | 3-Bromophenethylamine | Hydrogenation reduces nitrile to amine |
2 | Amidation | 3-Bromophenethylamine | Methyl chloroformate, acid binding agent, organic solvent, controlled temperature | Methyl 3-bromophenethylcarbamate | Carbamate formation via reaction with methyl chloroformate |
3 | Cyclization (Ring Closure) | Methyl 3-bromophenethylcarbamate, 2-oxoacetic acid | Concentrated sulfuric acid, tetrahydrofuran solvent | 6-Bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | Intramolecular cyclization forms tetrahydroisoquinoline ring |
4 | Hydrolysis | 6-Bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | Sulfuric acid aqueous solution | 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | Ester hydrolysis to carboxylic acid |
This method is efficient, uses readily available starting materials, and proceeds under relatively mild conditions, making it industrially viable for producing brominated isoquinoline carboxylic acid derivatives.
Direct Bromination and Carboxylation of Isoquinoline Derivatives
Another approach involves:
- Starting from isoquinoline or isoquinoline-3-carboxylic acid.
- Selective bromination at the 6-position using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS).
- Control of reaction conditions (temperature, solvent, stoichiometry) to avoid polybromination or side reactions.
- Carboxylation steps if starting from non-carboxylated isoquinoline.
This method is classical but requires careful optimization to ensure regioselectivity and high purity. Industrial scale-up often uses continuous flow reactors to maintain control over reaction parameters.
Carbonylation and Reduction Route Using Pd Catalysts
A more recent patent (CN104370813A) describes a preparation of isoquinoline-6-carbaldehyde, which is a key intermediate in synthesizing this compound:
Step | Reaction Type | Starting Material | Reagents & Conditions | Product | Notes |
---|---|---|---|---|---|
a | Carbonylation | 6-Bromoisoquinoline, sodium acetate | Pd(Ac)2 catalyst, triphenylphosphine, CO atmosphere (3 bar), DMF:MeOH (1:1), 95-105 °C | 6-Bromoisoquinoline-6-formaldehyde | Pd-catalyzed carbonylation introduces aldehyde group |
b | Reduction | Compound from step a | LiAlH4 in anhydrous THF, -5 to 0 °C, quench, room temperature stirring | Alcohol intermediate | Reduction of aldehyde to alcohol, precursor to carboxylic acid |
Subsequent oxidation of the alcohol intermediate can yield the carboxylic acid functionality at the 3-position. This method highlights the use of transition metal catalysis and controlled reduction for selective functionalization.
Comparative Data Table of Preparation Methods
Method | Key Starting Material | Key Reagents & Catalysts | Reaction Steps | Yield & Purity Notes | Industrial Viability |
---|---|---|---|---|---|
Multi-step from 3-bromophenylacetonitrile | 3-Bromophenylacetonitrile | Raney Ni, methyl chloroformate, H2SO4 | 4 | High yield, efficient, selective | Suitable for scale-up |
Direct bromination of isoquinoline derivatives | Isoquinoline or isoquinoline-3-carboxylic acid | Br2 or NBS, controlled temp | 1-2 | Requires strict control for regioselectivity | Used in batch and flow chemistry |
Pd-catalyzed carbonylation and reduction | 6-Bromoisoquinoline | Pd(Ac)2, PPh3, CO, LiAlH4 | 2 | High selectivity, moderate complexity | Promising for advanced synthesis |
Research Findings and Considerations
- The multi-step synthesis from 3-bromophenylacetonitrile is well-documented for producing tetrahydroisoquinoline derivatives with high efficiency and selectivity, which can be adapted for this compound by further oxidation or dehydrogenation steps.
- Direct bromination methods require careful optimization to prevent over-bromination and maintain the integrity of the carboxylic acid group.
- Pd-catalyzed carbonylation offers a modern, catalytic route to functionalized isoquinoline derivatives, with potential for green chemistry improvements and industrial scalability.
- Safety considerations include handling brominating agents and strong acids with appropriate precautions due to their corrosive and hazardous nature.
Scientific Research Applications
Role in Organic Synthesis
Building Block for Synthesis:
6-Bromoisoquinoline-3-carboxylic acid is primarily utilized as an intermediate in the synthesis of various biologically active compounds. The presence of the carboxylic acid group facilitates typical reactions, such as:
- Esterification: Reacting with alcohols to form esters.
- Amidation: Forming amides with amines.
- Decarboxylation: Under specific conditions, it can lose carbon dioxide to yield isoquinoline derivatives.
These reactions highlight its utility as a starting material for creating diverse chemical entities used in medicinal chemistry and drug development .
Pharmaceutical Applications
Therapeutic Potential:
Research indicates that this compound may exhibit interactions with various biological targets, including enzymes and receptors. Preliminary studies suggest potential binding affinities that could elucidate its mechanism of action in therapeutic contexts. This makes it a candidate for further investigation in drug discovery programs aimed at developing new therapeutic agents .
Case Studies:
Several studies have explored the pharmacological properties of compounds derived from this compound. For instance:
- Anticancer Activity: Compounds synthesized from this acid have shown promise in inhibiting cancer cell proliferation, suggesting potential applications in oncology.
- Antimicrobial Properties: Some derivatives exhibit activity against bacterial strains, indicating their potential use as antimicrobial agents.
Chemical Properties and Reactivity
The compound's molecular formula is , with a molecular weight of approximately 252.06 g/mol. Its structure allows for various chemical transformations, making it a valuable reagent in synthetic organic chemistry.
Table 1: Comparison of Related Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
6-Chloroisoquinoline-3-carboxylic acid | Chlorine instead of bromine at position 6 | Different halogen may alter biological activity |
5-Bromoisoquinoline-3-carboxylic acid | Bromine at position 5 instead of 6 | Potentially different pharmacological properties |
Isoquinoline-3-carboxylic acid | No halogen substitution | Lacks halogen influence on reactivity and activity |
This table illustrates how variations in halogen substitution can influence the chemical behavior and biological activity of isoquinoline derivatives.
Mechanism of Action
The mechanism of action of 6-Bromoisoquinoline-3-carboxylic acid in biological systems involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
6-Bromoquinoline-3-carboxamide (CAS 1296950-96-3)
- Molecular Formula : C₁₀H₇BrN₂O
- Molecular Weight : 251.08 g/mol
- Key Differences: Replaces the carboxylic acid group with a carboxamide.
- Applications : Amide derivatives are often used in peptidomimetics or as protease inhibitors .
Methyl isoquinoline-3-carboxylate (CAS 27104-73-0)
- Molecular Formula: C₁₁H₈BrNO₂ (methyl ester analog)
- Key Differences : The ester group improves volatility and lipophilicity compared to the carboxylic acid. Esters are common prodrug forms, hydrolyzed in vivo to active acids .
Substituent Position Isomerism
7-Bromoisoquinoline-3-carboxylic Acid (CAS 660830-63-7)
- Key Differences : Bromine at position 7 instead of 4. Positional isomerism alters electronic effects (e.g., inductive and resonance effects), influencing reactivity in electrophilic substitution reactions .
8-Bromo-6-methylquinoline-3-carboxylic Acid
- Molecular Formula: C₁₁H₈BrNO₂
- Key Differences: A methyl group at position 6 and bromine at position 6.
Heterocyclic Core Modifications
6-Bromochromone-3-carboxylic Acid (CAS 51085-91-7)
- Molecular Formula : C₁₀H₅BrO₄
- Key Differences: Chromone core (benzopyran-4-one) replaces isoquinoline. The ketone oxygen in chromone enhances hydrogen-bonding capacity, making it suitable for targeting oxidoreductases .
6-Bromoquinoline-3-carboxylic Acid (CAS 798545-30-9)
- Key Differences: Quinoline core (nitrogen at position 1) vs. isoquinoline (nitrogen at position 2). This structural shift affects π-π stacking interactions and bioavailability in biological systems .
Halogen and Side-Chain Variations
5-Bromoisoquinoline-1-carboxylic Acid (CAS 1253654-73-7)
- Key Differences : Bromine at position 5 and carboxylic acid at position 1. The altered substitution pattern may influence metal coordination chemistry .
6-Bromoisoquinoline-3-carbaldehyde (CAS 1823542-77-3)
- Molecular Formula: C₁₀H₆BrNO
- Key Differences : Aldehyde group replaces carboxylic acid. Aldehydes are electrophilic and prone to nucleophilic addition, limiting stability but enabling conjugation reactions .
Comparative Data Table
Biological Activity
6-Bromoisoquinoline-3-carboxylic acid (6-BIQCA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides an overview of its biological activity, including detailed research findings, case studies, and a comparative analysis with related compounds.
Chemical Structure and Properties
6-BIQCA has the molecular formula CHBrNO and a molecular weight of 252.07 g/mol. The presence of a bromine atom at the 6-position of the isoquinoline ring is significant as it enhances the compound's reactivity and biological activity compared to other isoquinoline derivatives.
Antimicrobial Activity
Research indicates that 6-BIQCA exhibits notable antimicrobial properties against various pathogens. Its effectiveness is attributed to mechanisms such as cell wall synthesis inhibition and enzyme inhibition.
Table 1: Antimicrobial Activity of this compound Hydrochloride
Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|
Staphylococcus aureus | 25 µg/mL | Cell wall synthesis inhibition |
Escherichia coli | 50 µg/mL | Enzyme inhibition |
Candida albicans | 30 µg/mL | Disruption of cell membrane integrity |
A study demonstrated that 6-BIQCA effectively inhibits both Gram-positive and Gram-negative bacteria, suggesting its potential application in treating bacterial infections.
Anticancer Activity
6-BIQCA has also been investigated for its anticancer properties. Preliminary studies indicate that it induces apoptosis in cancer cells by activating specific signaling pathways.
Case Study: Breast Cancer Cell Line
In vitro studies on MCF-7 breast cancer cells revealed that treatment with 6-BIQCA resulted in a significant reduction in cell viability (approximately 60% at a concentration of 50 µM after 48 hours). The mechanism involved upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, indicating a promising avenue for cancer therapy.
The biological activity of 6-BIQCA can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various metabolic pathways. The bromine substituent enhances binding affinity, leading to modulation of enzyme activities or alteration of cellular signaling pathways.
Preliminary interaction studies suggest that the compound binds to certain kinases and receptors, potentially inhibiting their activity. For instance, it has been shown to inhibit specific protein kinases involved in cancer progression, marking it as a candidate for further development as an anticancer agent.
Comparative Analysis with Related Compounds
Several compounds share structural similarities with 6-BIQCA, which may influence their biological activities.
Table 2: Comparison of Isoquinoline Derivatives
Compound Name | Structural Features | Unique Aspects |
---|---|---|
6-Chloroisoquinoline-3-carboxylic acid | Chlorine instead of bromine at position 6 | Different halogen may alter biological activity |
5-Bromoisoquinoline-3-carboxylic acid | Bromine at position 5 instead of 6 | Potentially different pharmacological properties |
Isoquinoline-3-carboxylic acid | No halogen substitution | Lacks halogen influence on reactivity |
The unique halogen substitution pattern in 6-BIQCA significantly influences its chemical reactivity and biological activity compared to these similar compounds.
Q & A
Q. Basic: What are the common synthetic routes for 6-bromoisoquinoline-3-carboxylic acid, and how can purity be optimized during synthesis?
Methodological Answer:
A typical synthetic pathway involves bromination of isoquinoline-3-carboxylic acid derivatives. For example, ethyl 3-carboxyisoquinoline esters (e.g., ethyl 4-hydroxyquinoline-3-carboxylate, as in ) can undergo bromination at the 6-position using reagents like N-bromosuccinimide (NBS) under controlled conditions. Subsequent hydrolysis of the ester group (e.g., using NaOH/HCl) yields the carboxylic acid. Purity optimization requires rigorous purification steps such as recrystallization (using solvents like ethanol/water) or column chromatography (silica gel, eluent gradient of ethyl acetate/hexane). Purity levels >95% (as listed in and ) are achievable with these methods.
Q. Basic: What spectroscopic methods are recommended for confirming the structure and purity of this compound?
Methodological Answer:
- 1H/13C NMR : To confirm regioselectivity of bromination and identify proton environments. For example, aromatic protons adjacent to bromine exhibit distinct splitting patterns.
- IR Spectroscopy : Detects the carboxylic acid O-H stretch (~2500-3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C10H6BrNO2 has a theoretical MW of 252.06, as in ).
- HPLC : Quantifies purity (>95%) and detects impurities (e.g., positional isomers like 5- or 8-bromo derivatives, as cataloged in ).
Q. Basic: How does the carboxylic acid group influence the solubility and reactivity of this compound in different solvents?
Methodological Answer:
The carboxylic acid group enhances solubility in polar solvents (e.g., water, ethanol) due to hydrogen bonding but reduces solubility in nonpolar solvents (e.g., hexane). Reactivity is influenced by deprotonation in basic conditions, forming carboxylate anions that can participate in nucleophilic reactions. For coupling reactions (e.g., amide formation), activation via carbodiimides (e.g., EDC/DCC) is required. Solvent selection (e.g., DMF for SNAr reactions at the bromine site) should account for both acid dissociation (pKa ~4-5) and reaction mechanism.
Q. Advanced: What strategies can be employed to achieve regioselective bromination in the synthesis of this compound to avoid positional isomer byproducts?
Methodological Answer:
Regioselectivity is controlled by:
- Directing Groups : The electron-withdrawing carboxylic acid group meta-directs bromination to the 6-position.
- Catalytic Systems : Use of Lewis acids (e.g., FeBr3) or radical initiators to favor specific intermediates.
- Temperature Control : Lower temperatures (0–5°C) reduce kinetic competition between isomers.
Post-synthesis, HPLC or TLC ( ) can identify and quantify impurities like 5- or 8-bromo isomers (listed in ).
Q. Advanced: How can researchers address discrepancies in reported physical properties (e.g., melting points, reaction yields) of this compound derivatives across different studies?
Methodological Answer:
Discrepancies often arise from:
- Polymorphism : Different crystal forms alter melting points. Use differential scanning calorimetry (DSC) to characterize polymorphs.
- Impurity Profiles : Byproducts (e.g., di-brominated compounds) affect yields. Optimize reaction stoichiometry and monitor via GC-MS.
- Analytical Variability : Standardize methods (e.g., identical solvent systems for mp determination). Cross-reference with databases (e.g., CAS RNs in ) to validate data.
Q. Advanced: What are the methodological considerations for utilizing this compound as a building block in multi-step organic syntheses, particularly in coupling reactions?
Methodological Answer:
- Protection/Deprotection : Protect the carboxylic acid as a methyl/ethyl ester (e.g., using SOCl2/MeOH) to prevent side reactions during bromine substitution.
- Coupling Reactions : For Suzuki-Miyaura couplings, use Pd catalysts (e.g., Pd(PPh3)4) and optimize base (e.g., K2CO3) to avoid decarboxylation.
- Stability : Store the compound at 0–6°C (as recommended in ) to prevent degradation. Monitor reaction progress via LC-MS to detect intermediates (e.g., ’s hydrochloride derivative).
Properties
IUPAC Name |
6-bromoisoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVPUINLXIXGEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20744257 | |
Record name | 6-Bromoisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20744257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1416713-22-8 | |
Record name | 6-Bromoisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20744257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.